![molecular formula C18H19NO3S B5877578 ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)
ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate
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Overview
Description
Ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate, also known as EPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuropharmacology. In cancer research, ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has been used as a lead compound for the development of new drugs targeting various diseases. In neuropharmacology, ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases.
Mechanism of Action
Ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate exerts its effects through various mechanisms, including the inhibition of protein synthesis, the induction of apoptosis, and the inhibition of angiogenesis. ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and physiological effects:
ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Advantages and Limitations for Lab Experiments
Ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit cancer cell growth and proliferation. However, ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate, including the development of new drugs based on ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate, the investigation of its potential as a neuroprotective agent, and the exploration of its mechanisms of action. Further studies are also needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other drugs for the treatment of various diseases.
Synthesis Methods
Ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with ethyl 3-mercaptopropionate. The final step involves the reaction of the resulting ester with phenylalanine methyl ester hydrochloride to yield ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate.
properties
IUPAC Name |
ethyl 4-(3-phenylsulfanylpropanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-2-22-18(21)14-8-10-15(11-9-14)19-17(20)12-13-23-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNMIAFQVQPYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[3-(phenylsulfanyl)propanoyl]amino}benzoate |
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